molecular formula C8H10ClF2NO B2840125 (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride CAS No. 2155856-43-0

(3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride

Cat. No.: B2840125
CAS No.: 2155856-43-0
M. Wt: 209.62
InChI Key: NFJXCGLDIRGHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H9F2NO·HCl. It is a crystalline solid that is often used in various chemical and pharmaceutical research applications. The compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as 3,6-difluoro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the fluorinated phenyl ring, potentially leading to the removal of fluorine atoms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include partially or fully de-fluorinated compounds.

    Substitution: Products depend on the nucleophile used, resulting in various substituted phenylmethanamines.

Scientific Research Applications

(3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and metabolism.

Comparison with Similar Compounds

  • (3,5-Difluoro-2-methoxyphenyl)methanamine hydrochloride
  • (3,6-Difluoro-4-methoxyphenyl)methanamine hydrochloride
  • (3,6-Difluoro-2-ethoxyphenyl)methanamine hydrochloride

Comparison:

  • Uniqueness: The specific positioning of the fluorine and methoxy groups in (3,6-Difluoro-2-methoxyphenyl)methanamine hydrochloride can result in unique chemical and biological properties compared to its analogs.
  • Reactivity: The reactivity of the compound in various chemical reactions may differ based on the position of substituents on the phenyl ring.
  • Applications: While similar compounds may have overlapping applications, the unique structure of this compound can make it more suitable for specific research or industrial purposes.

Properties

IUPAC Name

(3,6-difluoro-2-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c1-12-8-5(4-11)6(9)2-3-7(8)10;/h2-3H,4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJXCGLDIRGHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1CN)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.